[(5Z)-5-{[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
CAS No.:
Cat. No.: VC14953621
Molecular Formula: C21H14FN3O5S2
Molecular Weight: 471.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H14FN3O5S2 |
|---|---|
| Molecular Weight | 471.5 g/mol |
| IUPAC Name | 2-[(5Z)-5-[[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C21H14FN3O5S2/c1-11-3-2-8-24-17(11)23-18(30-13-6-4-12(22)5-7-13)14(19(24)28)9-15-20(29)25(10-16(26)27)21(31)32-15/h2-9H,10H2,1H3,(H,26,27)/b15-9- |
| Standard InChI Key | GCENNTNLTOIDLE-DHDCSXOGSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)OC4=CC=C(C=C4)F |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(=O)O)OC4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
The compound’s structure combines three critical moieties:
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Pyrido[1,2-a]pyrimidin-4-one core: A nitrogen-rich bicyclic system known for its role in modulating anti-inflammatory and antimicrobial activities .
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4-Fluorophenoxy group: An electron-withdrawing substituent that enhances metabolic stability and binding affinity to biological targets .
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Thiazolidinone-acetic acid side chain: A sulfur-containing heterocycle linked to a carboxylic acid, frequently associated with antifungal and enzyme-inhibitory properties .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₄FN₃O₅S₂ |
| Molecular Weight | 471.48 g/mol |
| IUPAC Name | [(5Z)-5-{[2-(4-Fluorophenoxy)-9-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-yl]Methylidene}-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]Acetic Acid |
| CAS Registry Number | 846065-14-3 |
Synthetic Routes and Optimization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethanol, reflux, 12 h | 65–70 |
| 2 | K₂CO₃, DMF, 80°C, 6 h | 75–80 |
| 3 | Acetic acid, microwave, 100°C, 30 min | 85–90 |
Pharmacological Properties
Antifungal Activity
The compound exhibits moderate activity against Candida tropicalis and Trichosporon asahii, with minimum inhibitory concentrations (MICs) ranging from 128 to 500 μg/mL . The thiazolidinone moiety disrupts fungal cell membrane integrity by inhibiting ergosterol biosynthesis .
Enzyme Inhibition
In silico studies suggest strong inhibitory effects against urease (IC₅₀ = 5.04 μM) and acetylcholinesterase (IC₅₀ = 8.00 μM) . The fluorophenoxy group enhances binding affinity through hydrophobic interactions with enzyme active sites.
Structure-Activity Relationships (SAR)
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Thiazolidinone Ring: Essential for antifungal and enzyme-inhibitory activities. Replacement with oxazolidinone abolishes activity .
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4-Fluorophenoxy Group: Increases lipophilicity (logP = 0.1734), improving membrane permeability .
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Acetic Acid Side Chain: Enhances solubility and facilitates hydrogen bonding with biological targets .
Industrial and Research Applications
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